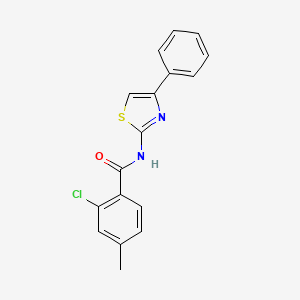

![molecular formula C9H8ClN3S2 B5798763 5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5798763.png)

5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” is a derivative of the thiadiazole group . Thiadiazole compounds are important in organic and pharmaceutical chemistry due to their broad spectrum of biological activities, including antimicrobial, antituberculosis, anti-inflammatory, and anticancer properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives, including “5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine”, has been carried out effectively with the use of ultrasound . This method has shown to increase the efficiency of the reactions and can be a good alternative to conventional methods .Molecular Structure Analysis

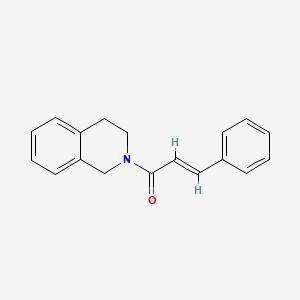

The molecular structure of “5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” is characterized by the presence of a thiadiazole ring, a chlorobenzyl group, and an amine group . The exact molecular structure would require further analysis using techniques such as NMR or X-ray crystallography.Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives have been reported to exhibit significant antimicrobial properties . They are effective against a variety of microbial strains, making them valuable in the development of new antimicrobial agents . The presence of the 3-chlorobenzylthio moiety in the compound could potentially enhance its efficacy against specific bacterial strains.

Anti-Helicobacter pylori Activity

The compound has shown promise in the treatment of Helicobacter pylori infections, which are associated with gastritis, peptic ulcers, and gastric cancer . Its activity against H. pylori suggests its potential use in developing alternative treatments to current antibiotic regimens, especially in cases of antibiotic resistance.

Anti-Inflammatory Properties

Thiadiazoles are known to possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases . The compound’s structure may be optimized to enhance its anti-inflammatory properties, making it a candidate for further research in this field.

Antihypertensive Effects

Some thiadiazole derivatives have been identified with antihypertensive activities, indicating their potential use in managing high blood pressure conditions . Further research could explore the specific antihypertensive mechanisms of this compound.

Antitumor and Anticancer Potential

Thiadiazoles have been studied for their antitumor and anticancer activities, with some compounds showing promising results in inhibiting cancer cell growth . The compound could be investigated for its efficacy against particular types of cancer cells.

Urease Inhibitor Activity

Thiadiazole derivatives have also been evaluated for their urease inhibitor activities, which is important in the treatment of diseases caused by urease-producing bacteria . This compound could be part of a new class of urease inhibitors with improved specificity and potency.

Future Directions

The future directions for research on “5-[(3-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine” could include further exploration of its biological activities, optimization of its synthesis, and detailed investigation of its mechanism of action. Given the promising anti-Helicobacter pylori activity of related compounds , it could be particularly interesting to explore its potential as an antimicrobial agent.

properties

IUPAC Name |

5-[(3-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S2/c10-7-3-1-2-6(4-7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXVVRQRCDWXTEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CSC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)

![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)

![methyl {5-[(4-phenyl-1-piperidinyl)methyl]-1,3-thiazol-2-yl}carbamate](/img/structure/B5798705.png)

![N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B5798707.png)

![3-{[(4-phenoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5798710.png)

![2-chlorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5798714.png)

![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5798746.png)

![4-methoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5798756.png)

![methyl [4-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)phenoxy]acetate](/img/structure/B5798772.png)